molecular formula C29H34F3N3O6 B608091 N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide CAS No. 1262238-11-8

N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

Cat. No. B608091
CAS RN: 1262238-11-8
M. Wt: 577.6012
InChI Key: MZEOSVPWMSEFPW-OXKSBSDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INCB 3344 is an antagonist of chemokine (C-C motif) receptor 2 (CCR2;  IC50 = 10 nM in WEHI-274 murine monocytes). It is selective for CCR2 over a panel of G protein-coupled receptors, including CCR1 and CCR5, with IC50s values greater than 1 µM. INCB 3344 inhibits chemotaxis of WEHI-274 cells induced by chemokine (C-C motif) ligand 2 (CCL2;  IC50 = 10 nM) and CCL2-induced phosphorylation of ERK in WEHI-274 cells. It inhibits monocyte influx in a mouse model of peritonitis induced by thioglycolate when administered at doses of 60 and 100 mg/kg. INCB 3344 (30, 50, and 100 mg/kg twice per day) decreases the expression of CCR2 mRNA in the ear and reduces ear swelling in a mouse model of delayed-type hypersensitivity reaction. It prevents increases in or reduces macrophage levels in the spinal cord when administered at a dose of 100 mg/kg per day beginning the day of immunization or seven days following immunization, respectively, in a mouse model of experimental autoimmune encephalomyelitis (EAE). It also reduces disease incidence and severity in the same model and reduces disease severity in a rat model of adjuvant-induced arthritis. INCB 3344 reduces macrophage infiltration to the kidney and improves renal function in a mouse model of polycystic kidney disease.
INCB3344 is a potent and selective antagonist of CCR2 receptor with IC values of 5.1 nM (hCCR2) and 9.5 nM (mCCR2) in binding antagonism and 3.8 nM (hCCR2) and 7.8 nM (mCCR2) in antagonism of chemotaxis activity. INCB3344 exhibited >100-fold selectivity over other homologous chemokine receptors, a free fraction of 24% in human serum and 15% in mouse serum, and an oral bioavailability of 47% in mice, suitable as a tool compound for target validation in rodent models.

Scientific Research Applications

CCR2 Antagonist

INCB3344 is a novel, potent, and selective small molecule antagonist of the mouse CCR2 receptor . It inhibits the binding of CCL2 to mouse monocytes with nanomolar potency (IC 50 = 10 nM) and displays dose-dependent inhibition of CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis .

Inflammatory Disease Treatment

INCB3344 has been used in the treatment of inflammatory diseases. It has shown significant reduction in disease in mice subjected to experimental autoimmune encephalomyelitis, a model of multiple sclerosis, as well as a rat model of inflammatory arthritis .

Delayed-Type Hypersensitivity Model

INCB3344 treatment results in a dose-dependent inhibition of macrophage influx in a mouse model of delayed-type hypersensitivity . This suggests that macrophages play an orchestrating role in immune-based inflammatory reactions .

Suppression of Choroidal Neovascularization (CNV)

INCB3344 has been shown to suppress and regress CNV when administered intravitreally in a mouse model . This suggests that controlling inflammation by suppressing macrophage infiltration and angiogenic ability via the CCR-2/MCP-1 signal may be a useful therapeutic strategy for treating CNV associated with age-related macular degeneration .

VEGF Expression Inhibition

INCB3344 suppresses the expression of VEGF protein and VEGF mRNA in infiltrating macrophages . This could potentially be used in the treatment of diseases where VEGF plays a significant role, such as certain types of cancer .

ERK1/2 Phosphorylation Inhibition

INCB3344 inhibits the phosphorylation of ERK1/2 . This could potentially be used in the treatment of diseases where ERK1/2 plays a significant role, such as certain types of cancer .

Mechanism of Action

Target of Action

INCB3344, also known as N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, is a potent, selective, and orally bioavailable antagonist of the CCR2 receptor . The CCR2 receptor, also known as the C-C chemokine receptor type 2, is a critical target for several inflammatory and autoimmune diseases .

Mode of Action

INCB3344 inhibits the binding of CCL2 (a chemokine ligand) to the CCR2 receptor with nanomolar potency . It displays dose-dependent inhibition of CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis . It has been shown that residues such as Tyr120, His121, Tyr259, and Glu291 form H-bond interactions with INCB3344, while residues such as Trp98, His202, Thr203, and Thr173 participate in hydrophobic interactions .

Biochemical Pathways

The CCL2/CCR2 pathway plays a crucial role in the recruitment of macrophages and other inflammatory cells . By inhibiting this pathway, INCB3344 can reduce macrophage infiltration and the subsequent release of proinflammatory cytokines such as TNF-α and IL-1β, tissue-degrading enzymes such as matrix metalloproteinases, and chemokines that mediate the influx of other inflammatory cells .

Pharmacokinetics

INCB3344 possesses good oral bioavailability and systemic exposure in rodents, which allows for in vivo pharmacological studies . .

Result of Action

The inhibition of the CCR2 receptor by INCB3344 leads to a substantial reduction in tissue inflammation, suggesting that macrophages play an orchestrating role in immune-based inflammatory reactions . Therapeutic dosing of INCB3344 has been shown to significantly reduce disease in mice subjected to experimental autoimmune encephalomyelitis, a model of multiple sclerosis, as well as a rat model of inflammatory arthritis .

Action Environment

The action of INCB3344 can be influenced by the environment in which it is administered. For instance, the presence of a lipid membrane can affect the dynamic behavior of the INCB3344-CCR2 complex . .

properties

IUPAC Name

N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEOSVPWMSEFPW-XYCDVDSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100838
Record name rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

CAS RN

1285539-85-6
Record name rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.